4-amino-2-chloro-N,N-diethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

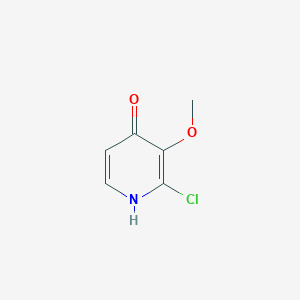

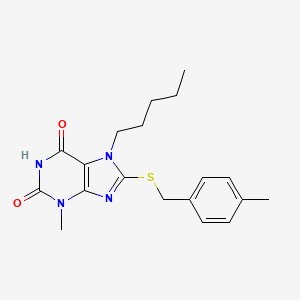

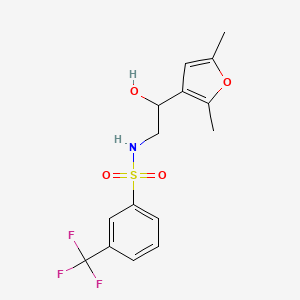

“4-amino-2-chloro-N,N-diethylbenzamide” is a chemical compound with the molecular formula C11H15ClN2O . It has a molecular weight of 226.70 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-2-chloro-N,N-diethylbenzamide . The InChI representation is InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4,13H2,1-2H3 . The canonical SMILES representation is CCN(CC)C(=O)C1=C(C=C(C=C1)N)Cl .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 46.3 Ų . It has a heavy atom count of 15 . The XLogP3-AA value is 2.1 , which gives an indication of its lipophilicity, important for its distribution within the body. It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The rotatable bond count is 3 .Applications De Recherche Scientifique

Physicochemical Studies

Studies focusing on the physicochemical properties of related compounds to 4-amino-2-chloro-N,N-diethylbenzamide reveal insights into their molar refraction, polarizability, and effects on antiemetic activity. The density and refractive index measurements of related compounds in various solutions demonstrate the impact of drug concentration on polarizability, highlighting their potential utility in understanding drug behavior in solutions (Sawale et al., 2016).

Reductive Chemistry and Cytotoxicity

Research on the reductive chemistry of similar compounds provides insights into their selective toxicity towards hypoxic cells. This is attributed to the oxygen-inhibited enzymatic reduction, which forms the basis for developing novel bioreductive drugs with potential applications in cancer therapy (Palmer et al., 1995).

Polyimide Synthesis

The synthesis and characterization of novel aromatic polyimides using compounds analogous to 4-amino-2-chloro-N,N-diethylbenzamide as starting materials highlight the development of materials with significant thermal stability and solubility in organic solvents. This research contributes to the materials science field, especially in creating high-performance polymers (Butt et al., 2005).

Metabolic Transformation Studies

Investigations into the metabolic transformation of metoclopramide, a compound structurally related to 4-amino-2-chloro-N,N-diethylbenzamide, in biological systems like rabbits, shed light on the drug's transformation products. Such studies are crucial for understanding the drug's behavior in vivo, potentially leading to the development of more effective and safer pharmaceuticals (Arita et al., 1970).

Electrospray Mass Spectrometry

Research utilizing electrospray mass spectrometry to analyze derivatives of N-linked carbohydrates derivatized at the reducing terminus, including compounds similar to 4-amino-2-chloro-N,N-diethylbenzamide, contributes to the analytical chemistry field. This technique enhances the understanding of molecular ions' behavior, providing valuable insights for biochemical and pharmacological studies (Harvey, 2000).

Propriétés

IUPAC Name |

4-amino-2-chloro-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFITOJPVXDCPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-chloro-N,N-diethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)

![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)

![Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2917003.png)

![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)

![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2917007.png)